molecular formula C18H22O4 B3945947 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B3945947
M. Wt: 302.4 g/mol
InChI Key: SDLPWPGZLRZVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with butyl, methyl, and 1-methyl-2-oxopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Substitution Reactions: The chromen-2-one core is then subjected to substitution reactions to introduce the butyl and methyl groups at the 4 and 8 positions, respectively.

    Esterification: The final step involves the esterification of the 7-hydroxy group with 1-methyl-2-oxopropanoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the butyl, methyl, and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-2-one derivatives.

Scientific Research Applications

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one
  • 4-butyl-8-methyl-7-(2-oxopropoxy)chromen-2-one
  • 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)chroman-2-one

Uniqueness

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the 1-methyl-2-oxopropoxy group

Properties

IUPAC Name

4-butyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-5-6-7-14-10-17(20)22-18-11(2)16(9-8-15(14)18)21-13(4)12(3)19/h8-10,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLPWPGZLRZVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

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